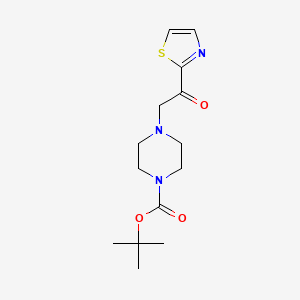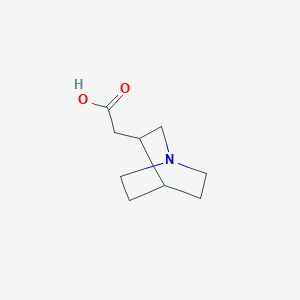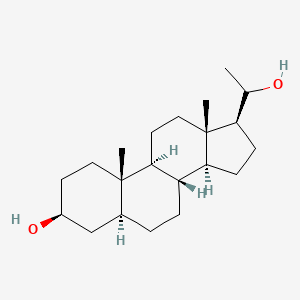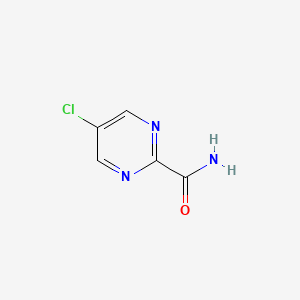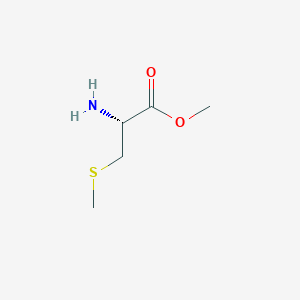
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the similar compound “tert-Butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate”, the InChI code is 1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-9-8-13(17(19,20)11-21)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For the similar compound “tert-Butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate”, the molecular weight is 329.36 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis of Analogous Compounds : Compounds structurally similar to tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate are synthesized as intermediates in the production of biologically active compounds, such as crizotinib (Kong et al., 2016). This underscores the compound's relevance in pharmaceutical synthesis.
Crystal Structure Analysis : Detailed structural characterization through techniques like X-ray diffraction is conducted on related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was analyzed to understand its molecular and crystal structure, which aids in the development of its potential applications (Sanjeevarayappa et al., 2015).
Medical and Pharmaceutical Applications
Intermediate for Anticancer Drugs : Similar compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate are important intermediates in the synthesis of small molecule anticancer drugs. These intermediates are crucial in the development of new therapies for cancer (Zhang et al., 2018).
Key Intermediate in Vandetanib Synthesis : Another analogous compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer (Wang et al., 2015).
Synthon for Piperidine Derivatives
- Preparation of Piperidine Derivatives : Reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone are utilized to create tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for preparing diverse piperidine derivatives, illustrating the compound's role in the synthesis of novel chemical entities (Moskalenko & Boev, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNTYBUDIDKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)

![5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline](/img/structure/B3263886.png)
amine](/img/structure/B3263897.png)
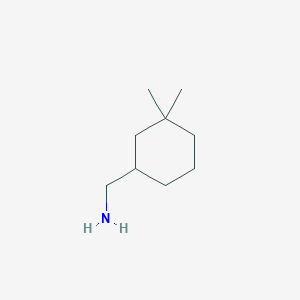

![2-Benzyl-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B3263929.png)
